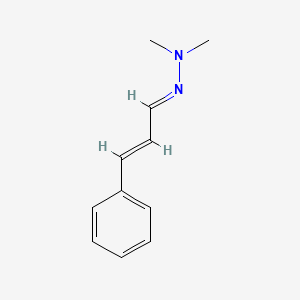![molecular formula C19H17N3O2S B14161577 4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide CAS No. 4888-06-6](/img/structure/B14161577.png)
4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a phenyldiazenyl group. The compound’s molecular formula is C13H14N2O2S, and it has a molecular weight of approximately 262.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfonamide derivative, such as 4-methylbenzenesulfonamide, under basic conditions to form the desired product.
The reaction conditions often include maintaining a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the azo group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, showing potential in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase enzymes by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity: Induces apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide: Similar structure but contains an iodo group instead of a diazenyl group.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains a thiazole ring, offering different biological activities.
Uniqueness
4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide is unique due to its combination of a sulfonamide group and an azo group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
4888-06-6 |
|---|---|
Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenyldiazenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17N3O2S/c1-15-7-13-19(14-8-15)25(23,24)22-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,22H,1H3 |
InChI Key |
SVJQMMYDUVJOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)

![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)

![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)


![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)


